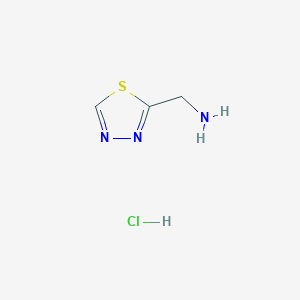

(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

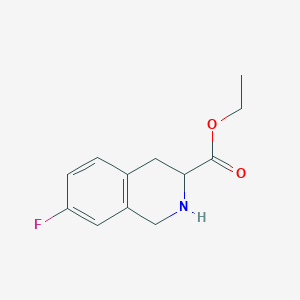

“(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride” is a compound with the molecular formula C3H5N3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been described in various studies . For instance, one study described a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2 . The compound has a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 115.16 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 115.02041835 g/mol .Scientific Research Applications

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Activities: Derivatives of 1,3,4-thiadiazole, including (1,3,4-Thiadiazol-2-yl)methanamine hydrochloride, have shown significant antimicrobial and antifungal activities. Compounds synthesized using this structure have demonstrated minimum inhibitory concentrations (MICs) as low as 2.0 and 2.5 μg/mL for antibacterial and antifungal activities, respectively (Barot et al., 2017).

Anticonvulsant and Stereochemical Properties

- Anticonvulsant Mechanisms: Certain 1,3,4-thiadiazol derivatives, including those related to this compound, have been studied for their anticonvulsant activities. The stereochemical properties of these compounds, such as angles and hydrogen bonds, may play a role in their mechanism of action, resembling that of known anticonvulsants like phenytoin (Camerman et al., 2005).

Applications in Dyeing and Textiles

- Dyeing Performance: Thiadiazole derivatives have been utilized in dyeing processes, showing effective results on nylon fabric. Their dyeing performance is assessed through various spectroscopic techniques, indicating potential applications in textile industries (Malik et al., 2018).

Antiproliferative and Antimicrobial Properties

- DNA Protective Ability and Antimicrobial Activity: Studies on Schiff bases derived from 1,3,4-thiadiazole compounds have revealed DNA protective abilities against oxidative stress and strong antimicrobial activity against certain bacteria. These findings suggest potential for chemotherapy adjuncts and antibacterial applications (Gür et al., 2020).

Photodynamic Therapy in Cancer Treatment

- Photodynamic Therapy Applications: New zinc phthalocyanines substituted with 1,3,4-thiadiazole derivatives exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment. Their photophysical and photochemical properties are particularly advantageous for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

Antibacterial Agents

- Synthesis as Antibacterial Agents: Acetylenic derivatives of substituted 1,3,4-thiadiazole have been synthesized and tested for antibacterial properties. Their structural and biological behaviors indicate potential for new drug development in antibacterial applications (Tamer & Qassir, 2019).

Allosteric Modulators of Adenosine Receptors

- Allosteric Modulation of Adenosine Receptors: Substituted 1,3,4-thiadiazole compounds have been identified as potential allosteric modulators of adenosine receptors. These findings have implications for therapeutic applications in conditions modulated by adenosine receptors (Van den Nieuwendijk et al., 2004).

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial properties , suggesting that their targets may include bacterial or fungal cells.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the antimicrobial properties of similar compounds , it is likely that this compound affects pathways related to microbial growth and survival.

Pharmacokinetics

The compound’s molecular weight is 15162 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Based on the antimicrobial properties of similar compounds , it can be inferred that this compound may inhibit the growth of certain microbes, leading to their death.

Future Directions

properties

IUPAC Name |

1,3,4-thiadiazol-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMCSRLKPNCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2974074.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2974075.png)

![ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2974076.png)

![N-(2,2-di(furan-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2974084.png)

![2-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2974085.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2974088.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2974090.png)

![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonyl-2-(3-fluorophenyl)piperazine;hydrochloride](/img/structure/B2974091.png)

![2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile](/img/structure/B2974093.png)

![Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate](/img/structure/B2974094.png)